4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol-2-one core structure, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acetyl chloride, phenol derivatives, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the acetyl group can produce alcohols .
Scientific Research Applications
4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenyl D-glucopyranoside: Shares similar hydroxyphenyl groups but differs in the core structure.
Acetamide, N-(2-hydroxyphenyl)-: Contains a hydroxyphenyl group but lacks the pyrrol-2-one core.
Uniqueness
4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the pyrrol-2-one core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H22N2O5/c1-12(21)15-16(13-2-4-14(22)5-3-13)20(18(24)17(15)23)7-6-19-8-10-25-11-9-19/h2-5,16,22-23H,6-11H2,1H3 |
InChI Key |
JVKUEVNPVKQXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCN3CCOCC3)O |
Origin of Product |
United States |
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